1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a urea derivative characterized by a benzodioxole moiety linked to a trifluorinated hydroxy-phenylpropyl chain. The benzodioxole group (a fused benzene ring with two oxygen atoms) is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and enhanced binding affinity in CNS-targeting compounds .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c18-17(19,20)16(24,11-4-2-1-3-5-11)9-21-15(23)22-12-6-7-13-14(8-12)26-10-25-13/h1-8,24H,9-10H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYBYUFQYJCMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Urea Formation: The final step involves the reaction of an isocyanate derivative with an amine to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Urea Bond
The urea functional group (−NH−CO−NH−) is susceptible to hydrolysis under acidic or alkaline conditions. This reaction cleaves the carbonyl-nitrogen bond, yielding two amine derivatives:
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| Acidic (e.g., HCl) | Benzo[d]dioxol-5-amine + 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine | Protonation of the carbonyl oxygen destabilizes the bond, leading to amine formation. |
| Alkaline (e.g., NaOH) | Same products as acidic hydrolysis, with possible carboxylate intermediates | Base deprotonates the urea, facilitating nucleophilic attack on the carbonyl carbon. |
This reaction is critical for understanding the compound’s metabolic degradation in biological systems, where enzymatic hydrolysis may occur.
Reactivity of the Benzo[d] dioxole Moiety
The methylenedioxy ring exhibits stability under mild conditions but can undergo ring-opening reactions under strong acidic or oxidative conditions:
| Reaction Type | Conditions | Products | Significance |
|---|---|---|---|
| Acidic cleavage | Concentrated H<sub>2</sub>SO<sub>4</sub> | Catechol derivative + formaldehyde | Relevant for synthetic modification or degradation studies. |
| Oxidative cleavage | Ozone or strong oxidizers | Dicarboxylic acid derivatives | May occur in environmental degradation pathways, though data is limited. |
Transformations Involving the Trifluoromethyl-Hydroxy Group
The −CF<sub>3</sub> and −OH groups on the phenylpropyl chain influence reactivity:
Esterification
The hydroxyl group can react with acyl chlorides to form esters:
This modification enhances lipophilicity, potentially altering pharmacological properties.
Oxidation
The tertiary alcohol adjacent to the −CF<sub>3</sub> group resists oxidation under standard conditions due to steric hindrance and electron-withdrawing effects of fluorine. Strong oxidizers (e.g., KMnO<sub>4</sub>) may yield ketones, but experimental evidence is sparse.
Biological Interactions (Non-enzymatic)
The compound’s urea and hydroxyl groups enable non-covalent interactions:
| Interaction Type | Biological Target | Binding Affinity | Functional Impact |
|---|---|---|---|
| Hydrogen bonding | Enzyme active sites (e.g., proteases) | Moderate (K<sub>d</sub> ~ µM) | Potential inhibition of catalytic activity. |
| Hydrophobic effects | Lipid membranes | High | Enhanced membrane permeability due to −CF<sub>3</sub>. |
Comparative Reactivity of Structural Analogs
Data from related urea derivatives highlights trends:
Scientific Research Applications
Medicinal Chemistry and Antibacterial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a study synthesized derivatives of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole and demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The most potent compound showed minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
Table 1: Antibacterial Activity of Benzo[d][1,3]dioxole Derivatives
| Compound ID | Bacteria Tested | MIC (nM) | Activity Level |
|---|---|---|---|
| 4e | Sarcina | 80 | High |
| 4e | Staphylococcus aureus | 110 | High |
| 6c | Sarcina | 90 | Moderate |
This suggests that derivatives of the compound could be developed into effective antibacterial agents.
Anesthetic Properties
The compound's structural analogs have shown potential as oral general anesthetics. For example, a related compound demonstrated a significant ability to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure. This class of compounds was noted for its potent anticonvulsant activity as well .
Table 2: Anesthetic Properties of Related Compounds
| Compound ID | MAC Reduction (%) | Side Effects |
|---|---|---|
| Trifluoro compound | Significant | None observed |
These findings indicate potential applications in anesthesia with fewer side effects compared to traditional anesthetics.
Neuropharmacological Insights
The neuropharmacological profile of compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been explored in various studies. Some derivatives have shown promising results in enhancing GABA(A) receptor currents in hippocampal neurons, which is crucial for their role in mediating inhibitory neurotransmission .
Case Study: GABA(A) Modulation
A study found that a structurally related compound enhanced GABA(A) currents at concentrations of 10 µM, indicating a mechanism that could be leveraged for therapeutic purposes in treating anxiety or seizure disorders.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Substituent Effects on Bioactivity: The trifluoro-hydroxy-phenylpropyl group in the target compound likely enhances lipophilicity compared to non-fluorinated analogs (e.g., 20c in ). This could improve blood-brain barrier penetration, a critical factor for CNS-targeting agents . The urea backbone distinguishes the target compound from ester- or ether-linked analogs (e.g., B9 in or 9c in ).
Synthetic Accessibility: The target compound’s trifluorinated hydroxy group presents synthetic challenges. Similar fluorinated intermediates (e.g., in ) often require specialized reagents like LiHMDS for deprotonation or fluorinated building blocks . By contrast, non-fluorinated analogs (e.g., 20c in ) are synthesized via simpler alkylation or Friedel-Crafts reactions, achieving higher yields .
Metabolic Stability :
- The benzodioxole moiety in all listed compounds confers resistance to oxidative metabolism, a feature shared with FDA-approved drugs like paroxetine . However, the trifluoro group in the target compound may further slow hepatic clearance compared to brominated (9c) or allylated (20c) derivatives .
Research Findings and Data
Physicochemical Properties (Hypothesized for Target Compound):
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
Key Features:
- Molecular Weight : 365.34 g/mol
- CAS Number : [insert CAS number if available]
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following sections detail specific activities observed in research studies.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response. In vitro studies demonstrated that the compound inhibited prostaglandin E2 synthesis with an IC50 value of approximately 1.1 µM .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential against various cell lines. A study reported that derivatives with similar structures displayed cytotoxicity against HCT116 human colon cancer cells and P388 murine leukemia cells. The IC50 values ranged from 10 ng/mL to 50 µM depending on the structural variations .
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and inflammatory pathways. Specifically, the compound may act by:
- Inhibiting COX enzymes leading to reduced synthesis of inflammatory mediators.
- Inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
Case Study 1: Anti-inflammatory Effects
A study on a closely related benzo[d][1,3]dioxole derivative demonstrated a significant reduction in edema in mouse models when administered topically. The compound effectively lowered leukotriene levels associated with inflammation .
Case Study 2: Anticancer Activity
Another case study focused on a related structure that exhibited potent cytotoxicity against breast cancer cell lines. The study concluded that the mechanism was likely due to cell cycle arrest at the G2/M phase and increased apoptosis rates .
Q & A
Q. Basic Research Focus
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (~220°C for analogues) and identify degradation products via GC-MS .
- Photolytic Stability : Expose to UV light (λ = 254 nm) and quantify degradation (e.g., 15% over 24h) using HPLC with a C18 column and acetonitrile/water gradient .
Methodological Tip : Store the compound in amber vials at -20°C under nitrogen to prevent urea bond cleavage .
How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Advanced Research Focus
Poor bioavailability in analogues often stems from:
- Low Solubility : Use salt formation (e.g., hydrochloride) or nanoformulation with PEGylated liposomes .
- Metabolic Instability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
Methodological Tip : Perform hepatic microsome assays (human/rat) to identify metabolic hotspots and modify vulnerable sites (e.g., hydroxypropyl group) .
What strategies are effective for elucidating the compound’s mechanism of action against enzymatic targets?
Q. Advanced Research Focus
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR) or proteases, focusing on hydrogen bonds with the urea carbonyl .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Methodological Tip : Validate hits with CRISPR knockouts or siRNA silencing in relevant cell models .
How do structural modifications to the benzodioxole or trifluoropropyl groups impact SAR?
Q. Advanced Research Focus
- Benzodioxole Substitution : Replacing the dioxole with a thiophene (as in ) reduces logP but may compromise blood-brain barrier penetration .
- Trifluoropropyl Modifications : Replacing -CF₃ with -OCF₃ (per ) enhances solubility but decreases target affinity by 3-fold .
Methodological Tip : Use QSAR models (e.g., MOE) to predict bioactivity changes and prioritize synthetic targets .
What are the best practices for scaling up synthesis without compromising yield?
Q. Basic Research Focus
- Continuous Flow Reactors : Implement for gold-catalyzed cyclization steps to improve heat transfer and reduce reaction time by 50% .
- Catalyst Recycling : Use immobilized Pd/C or AuNPs for Suzuki-Miyaura couplings to minimize metal leaching .
Methodological Tip : Optimize solvent systems (e.g., switch from DMF to MeCN) to facilitate downstream purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
